![molecular formula C23H18BrN3O3 B4850685 N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4850685.png)
N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide, also known as BRQ, is a synthetic compound that has been of great interest in scientific research due to its potential applications in various fields. BRQ belongs to the class of quinolinecarboxamide compounds, which have been extensively studied for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide is not fully understood, but several studies have suggested that the compound targets multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2, which is involved in inflammation. N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell cycle arrest. N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to induce apoptosis by activating the p53 pathway, leading to the activation of caspases and cleavage of PARP. In immune cells, N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to modulate the production of cytokines, such as IL-6 and TNF-α, which are involved in inflammation and immune responses.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments include its low toxicity and high potency, making it a suitable candidate for in vitro and in vivo studies. N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to have a broad spectrum of activity against various cancer cell lines and infectious agents. However, the limitations of using N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments include its relatively low solubility in water, which can limit its bioavailability, and its potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide, including the optimization of its synthesis and purification, the identification of its molecular targets, and the development of more potent and selective analogs. In cancer research, future studies could focus on the combination of N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide with other anticancer agents to enhance its efficacy and reduce toxicity. In infectious diseases, future studies could focus on the development of N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide-based therapies for viral and bacterial infections. In neuroscience, future studies could focus on the potential neuroprotective effects of N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide in models of neurodegenerative diseases. Overall, the study of N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has the potential to lead to the development of novel therapies for various diseases and conditions.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has been studied for its potential applications in various fields, including cancer research, infectious diseases, and neuroscience. In cancer research, N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating the p53 pathway. In infectious diseases, N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have antiviral and antimicrobial properties, inhibiting the replication of viruses and bacteria. In neuroscience, N-(5-bromo-2-pyridinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has been studied for its potential as a neuroprotective agent, preventing neuronal cell death in models of neurodegenerative diseases.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-29-15-8-9-21(30-2)18(11-15)20-12-17(16-5-3-4-6-19(16)26-20)23(28)27-22-10-7-14(24)13-25-22/h3-13H,1-2H3,(H,25,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCIXXWTBPRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(C=C4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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